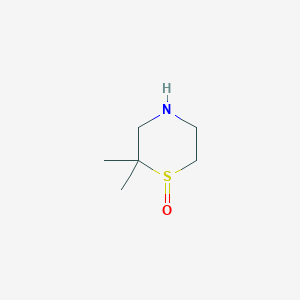
3-methyl-1,4-oxazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1,4-oxazepan-5-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It features a seven-membered ring containing both nitrogen and oxygen atoms, making it an oxazepane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,4-oxazepan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol and an ester, the cyclization can be induced using acidic or basic catalysts. The reaction typically requires moderate temperatures and can be carried out in solvents such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane-5-one derivatives with additional functional groups, while reduction can produce simpler oxazepane compounds.
Aplicaciones Científicas De Investigación
3-methyl-1,4-oxazepan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-oxazepane: Lacks the methyl group at the 3-position, resulting in different chemical and physical properties.
3-methyl-1,4-thiazepan-5-one: Contains a sulfur atom instead of oxygen, leading to distinct reactivity and applications.
3-methyl-1,4-diazepan-5-one:
Uniqueness
3-methyl-1,4-oxazepan-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
1224374-23-5 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-methyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C6H11NO2/c1-5-4-9-3-2-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
Clave InChI |
ZVNKGZGAANRYQX-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCC(=O)N1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

